molecular formula C7H5ClINO3 B12858724 3-Chloro-6-iodo-2-nitroanisole

3-Chloro-6-iodo-2-nitroanisole

Cat. No.: B12858724
M. Wt: 313.48 g/mol
InChI Key: WRURCGZMBJERKV-UHFFFAOYSA-N
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Description

3-Chloro-6-iodo-2-nitroanisole is an organic compound with the molecular formula C7H5ClINO3 It is a derivative of anisole, where the methoxy group is substituted with chlorine, iodine, and nitro groups at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodo-2-nitroanisole typically involves multi-step reactions starting from anisole. The general synthetic route includes:

    Nitration: Anisole undergoes nitration to introduce the nitro group at the ortho or para position.

    Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and iodine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iodo-2-nitroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Coupled Products: From cross-coupling reactions with various boronic acids.

Scientific Research Applications

3-Chloro-6-iodo-2-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodo-2-nitroanisole depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The halogen atoms (chlorine and iodine) can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroanisole: Similar structure but lacks the iodine atom.

    3-Iodo-4-nitroanisole: Similar structure but lacks the chlorine atom.

    2-Chloro-5-iodoanisole: Similar structure but lacks the nitro group.

Uniqueness

3-Chloro-6-iodo-2-nitroanisole is unique due to the presence of both chlorine and iodine atoms along with the nitro group on the anisole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C7H5ClINO3

Molecular Weight

313.48 g/mol

IUPAC Name

1-chloro-4-iodo-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5ClINO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3

InChI Key

WRURCGZMBJERKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])Cl)I

Origin of Product

United States

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